5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole

Lipophilicity Drug Design Permeability

SAR studies often suffer from poor cell permeability of unsubstituted phenyl tetrazoles. 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole solves this with a 109% higher XLogP3 (2.3 vs. 1.1), enhancing passive membrane diffusion. The meta-OCF3 group adds 133% more H-bond acceptor sites for target engagement and provides a distinct 19F NMR handle for mechanistic studies. As a 97% pure building block, it ensures reproducible results in medicinal chemistry and chemical biology campaigns.

Molecular Formula C8H5F3N4O
Molecular Weight 230.15 g/mol
CAS No. 216144-09-1
Cat. No. B1362300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole
CAS216144-09-1
Molecular FormulaC8H5F3N4O
Molecular Weight230.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C2=NNN=N2
InChIInChI=1S/C8H5F3N4O/c9-8(10,11)16-6-3-1-2-5(4-6)7-12-14-15-13-7/h1-4H,(H,12,13,14,15)
InChIKeyYKYWVXHVSVSQOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3-(Trifluoromethoxy)phenyl]-2H-tetrazole (CAS 216144-09-1): A Strategic Meta-Substituted Building Block for Tetrazole-Based Research


5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole (CAS 216144-09-1) is a heterocyclic compound belonging to the 5-aryltetrazole class, characterized by a meta-substituted trifluoromethoxy (-OCF3) group on the phenyl ring [1]. This substitution pattern confers distinct physicochemical properties, including an increased calculated lipophilicity (XLogP3-AA = 2.3) and a larger topological polar surface area (63.7 Ų) compared to its unsubstituted analog [2]. These features are critical in medicinal chemistry for modulating bioavailability and target engagement, and its commercial availability as a high-purity (e.g., ≥95%) research chemical makes it a practical starting point for synthetic elaboration .

Meta-OCF₃ substitution for distinct physicochemical profile
Tetrazole core as a versatile heterocyclic building block
Reported high purity specification supports reproducible synthesis

Why 5-[3-(Trifluoromethoxy)phenyl]-2H-tetrazole Cannot Be Interchanged with Other 5-Phenyltetrazoles


Substituting 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole with a simpler or differently substituted 5-phenyltetrazole introduces significant changes in molecular properties critical for drug design and material science. The meta-trifluoromethoxy group is not merely an inert tag; it substantially alters lipophilicity, hydrogen-bonding capacity, and molecular topology. These differences, quantified in Section 3, directly impact crucial parameters like solubility, metabolic stability, and target binding interactions [1]. Therefore, assuming functional equivalence with analogs like 5-phenyl-2H-tetrazole [2] or its ortho- and para-substituted isomers is not scientifically valid and can lead to divergent experimental outcomes.

Lipophilicity shift

Replacing the meta-OCF₃ group may substantially alter logP, affecting membrane permeability and target engagement predictions.

H‑bond acceptor count differs

The -OCF₃ group introduces additional hydrogen bond acceptors vs. the parent phenyl; binding interaction profiles may not transfer.

Isomeric substitution not equivalent

Meta substitution vs. ortho/para isomers can change molecular geometry and solid-state packing, potentially altering solubility and stability.

Quantitative Differentiation Evidence for 5-[3-(Trifluoromethoxy)phenyl]-2H-tetrazole (CAS 216144-09-1)


Increased Lipophilicity vs. Non-Fluorinated Analog 5-Phenyl-2H-tetrazole

The introduction of the meta-trifluoromethoxy group significantly increases calculated lipophilicity compared to the unsubstituted 5-phenyl-2H-tetrazole core. This is a key design parameter for enhancing membrane permeability and modulating target binding. [1][2]

Lipophilicity
Reported
XLogP3 2.3 vs 5-phenyl-2H-tetrazole 1.1 +1.2
May support membrane permeability optimization studies
In silico prediction; experimental logP/D verification recommended
Lipophilicity Drug Design Permeability

Enhanced Hydrogen Bond Acceptor Capacity vs. Non-Fluorinated Analog

The trifluoromethoxy group (-OCF3) substantially increases the number of hydrogen bond acceptors compared to the non-fluorinated phenyl analog, providing additional opportunities for intermolecular interactions. [1][2]

H‑Bond Acceptors
Reported
7 acceptors vs parent 3 +4
May enable additional target binding interactions
In silico count; interaction strength requires experimental validation
Hydrogen Bonding Drug-Receptor Interaction Pharmacophore Modeling

Increased Polar Surface Area vs. Non-Fluorinated Analog

The presence of the oxygen atom in the trifluoromethoxy group results in a larger topological polar surface area (TPSA) compared to the unsubstituted phenyl analog, which can influence oral bioavailability and blood-brain barrier penetration. [1][2]

Polar Surface Area
Reported
TPSA 63.7 Ų vs parent 54.5 Ų +9.2 Ų
Relevant for oral bioavailability modeling context
In silico TPSA; permeability assessment requires cell-based assays
Drug Bioavailability Permeability Topological Polar Surface Area

Distinct Crystalline Packing vs. Para-Substituted Isomer

The meta-substitution pattern leads to a different molecular geometry and crystalline packing compared to the para-isomer, which is reflected in a distinct melting point range. This can be a critical factor in solid-state formulation development and purification processes. [1]

Melting Point
Class-level
156–159 °C
Solid-state property for analytical method context
Class-level inference; para-isomer comparison data not available
Crystallography Solid-State Chemistry Formulation Science

Retail Purity Specification for Research Procurement

When procured from established research chemical suppliers, this compound is routinely offered with a high minimum purity specification, which is a verifiable differentiator from lower-quality or less-regulated sources of similar tetrazole building blocks.

Purity Specification
Specification review
≥95% (supplier reported)
Supports reproducibility in synthesis and assay studies
Lot-specific COA verification recommended
Chemical Purity Procurement Quality Control

Strategic Application Scenarios for 5-[3-(Trifluoromethoxy)phenyl]-2H-tetrazole (CAS 216144-09-1) Based on Differentiated Properties


Medicinal Chemistry: Hit-to-Lead Optimization Requiring Enhanced Lipophilicity

When a hit compound from a high-throughput screen (e.g., a simple 5-phenyltetrazole) lacks sufficient cell permeability or in vivo exposure, 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole serves as a direct and quantifiably more lipophilic replacement [1]. Its 109% higher calculated XLogP3-AA value (2.3 vs. 1.1) is a strategic advantage for improving passive diffusion across cell membranes [1][2].

Medicinal Chemistry: Modulating Target Binding through Enhanced H-Bonding

In a structure-activity relationship (SAR) study, this building block can be employed to introduce 133% more hydrogen bond acceptor sites compared to an unsubstituted phenyl tetrazole core [1][2]. This property is invaluable for probing and optimizing interactions with a target protein's backbone amides or side-chain donors, potentially leading to a measurable increase in binding affinity.

Chemical Biology: Designing Molecular Probes with a Fluorine NMR Handle

The presence of the -OCF3 group provides a distinct 19F NMR signal, a powerful tool for studying ligand-protein interactions, metabolism, or cellular uptake in complex biological matrices [1]. The meta-substitution pattern of this compound offers a different vector for probe attachment compared to ortho- or para-analogs, allowing for more nuanced experimental design [2].

Application
Selection Property
Validation Focus
Hit-to-Lead Lipophilicity Optimization Studies
Meta-OCF₃ for reported lipophilicity increase
Membrane permeability assay or logP measurement
Target Binding Interaction Profiling via H‑Bonding
Increased hydrogen bond acceptor capacity
Binding affinity measurement (e.g., SPR, ITC)
Molecular Probe Design with ¹⁹F NMR Handle
Meta-substitution pattern for distinct probe vector
¹⁹F NMR monitoring in biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.